4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3

Isotopic Purity Stable Isotope-Labeled Internal Standard Quality Control

Achieve definitive analyte quantification with 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3, an essential SIL-IS for etravirine and DAPY-class HIV-1 NNRTI bioanalysis. Its 13C3 labeling ensures perfect LC co-elution, eliminating the deuterium-related retention time shifts and H/D exchange that compromise 2H-IS accuracy. This +3 Da mass shift provides unmatched matrix-effect correction, fulfilling FDA and EMA validation criteria. Secure your supply for robust pharmacokinetic, metabolic, or API impurity profiling studies.

Molecular Formula C11H8N4O2
Molecular Weight 231.188
CAS No. 1246814-95-8
Cat. No. B565725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3
CAS1246814-95-8
Molecular FormulaC11H8N4O2
Molecular Weight231.188
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O
InChIInChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1
InChIKeyHJFLUKUOXWTIBQ-CWIKHUNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 (CAS 1246814-95-8): Procurement-Grade Stable Isotope-Labeled Intermediate for HIV Replication Inhibitor Synthesis and Quantitative Bioanalysis


4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is a pyrimidine-based organic compound in which three carbon atoms of the pyrimidine ring are uniformly replaced by the stable, non-radioactive isotope carbon-13 (¹³C). It serves primarily as a stable isotope-labeled internal standard (SIL-IS) and as a key intermediate in the synthesis of diarylpyrimidine (DAPY) class HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), notably etravirine [1]. With a molecular formula of C₈¹³C₃H₈N₄O₂ and a molecular weight of 231.18 g/mol, this ¹³C₃-labeled analog provides the precise mass increment necessary for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) workflows while maintaining physicochemical identity with the unlabeled analyte [2].

Why Unlabeled or Deuterated Analogs Cannot Substitute for 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 in Regulated Quantitative Analysis


The unlabeled parent compound (CAS 374067-80-8) is chemically indistinguishable from the target analyte in a sample, rendering it unusable as an internal standard for mass spectrometric quantification . While deuterium (²H)-labeled analogs are sometimes employed, they are prone to chromatographic isotope effects—a shift in retention time relative to the unlabeled analyte—which compromises their ability to accurately compensate for matrix-induced ion suppression [1]. In contrast, the ¹³C₃-labeling of this compound minimizes such retention time discrepancies and eliminates the risk of hydrogen-deuterium exchange, ensuring co-elution and precise correction of analytical variability . For laboratories adhering to FDA or EMA bioanalytical method validation guidelines, the use of a stable, isotopically matched internal standard is not merely preferable—it is the accepted benchmark for achieving the required precision and accuracy [2].

Quantitative Differentiation of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3: Purity, Isotopic Fidelity, and Analytical Performance Benchmarks


Certified Isotopic Purity: 98% (HPLC) vs. Unlabeled Analog

The procurement-grade 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is supplied with a certified chemical purity of 98% as determined by HPLC, ensuring minimal interference from unlabeled or partially labeled impurities . While the unlabeled parent compound (CAS 374067-80-8) is also commercially available at >98% purity, its use as an internal standard is precluded because it cannot be distinguished from the endogenous analyte by mass spectrometry .

Isotopic Purity Stable Isotope-Labeled Internal Standard Quality Control

Precise Mass Increment: +3.018 Da Facilitates Unambiguous MS Detection

The substitution of three ¹²C atoms with ¹³C in the pyrimidine ring results in a monoisotopic mass increase of +3.018 Da relative to the unlabeled compound (228.065 Da vs. 231.083 Da) [1]. This mass shift places the internal standard signal well outside the natural isotopic envelope of the unlabeled analyte (M+1, M+2), eliminating spectral overlap and enabling robust, interference-free multiple reaction monitoring (MRM) transitions .

Mass Spectrometry Isotopic Labeling LC-MS/MS Quantification

Superior Chromatographic Co-Elution: ¹³C-Labeling Minimizes Isotope Effects Relative to ²H-Labeled Internal Standards

Comparative studies have demonstrated that ¹³C-labeled internal standards co-elute with their unlabeled analytes under UPLC conditions, whereas ²H (deuterium)-labeled analogs exhibit a slight but measurable chromatographic separation (retention time shift) [1]. For amphetamine and methamphetamine, the use of ¹³C-labeled ISs resulted in improved compensation for ion suppression effects compared to ²H-labeled ISs [1]. As a ¹³C₃-labeled compound, 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is expected to exhibit identical chromatographic behavior to the analyte of interest, thereby providing more accurate and precise quantification, particularly in complex biological matrices .

Chromatography Isotope Effects Matrix Effects UPLC-MS/MS

Regulatory Alignment: FDA Guidance Endorses Stable Isotope-Labeled Internal Standards for Bioanalytical Method Validation

The FDA's 'Bioanalytical Method Validation: Guidance for Industry' (2018) explicitly recommends the use of stable isotope-labeled internal standards to correct for variability in sample processing and analysis, including extraction recovery and matrix effects [1]. 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3, as a ¹³C-labeled analog, directly aligns with this regulatory expectation, whereas a structural analog or unlabeled compound would require extensive justification and may not be accepted for pivotal studies .

FDA Guidance Bioanalytical Method Validation Internal Standard

Primary Application Scenarios for 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 in Pharmaceutical and Bioanalytical Workflows


Quantification of DAPY NNRTIs (e.g., Etravirine) in Pharmacokinetic and Toxicokinetic Studies

This ¹³C₃-labeled compound serves as the optimal internal standard for the accurate LC-MS/MS quantification of etravirine and related diarylpyrimidine (DAPY) HIV-1 reverse transcriptase inhibitors in plasma, serum, or urine. Its co-elution with the analyte, coupled with the +3 Da mass shift, provides robust correction for matrix effects and extraction variability, meeting FDA and EMA validation criteria for regulated bioanalysis [1][2].

Metabolite Identification and Profiling in Drug Metabolism Studies

As a stable isotope-labeled analog of a key intermediate in DAPY synthesis, this compound can be employed as a tracer or internal standard to monitor metabolic pathways, identify potential metabolites, and assess the stability of the parent drug candidate in hepatocyte or microsomal incubations [3].

Process Control and Impurity Profiling in API Manufacturing

The high isotopic purity (98%) of this standard makes it suitable as a reference material for monitoring the efficiency of synthetic steps, quantifying residual unlabeled intermediates, and ensuring batch-to-batch consistency in the manufacture of etravirine active pharmaceutical ingredient (API) [1].

Custom Synthesis of Alternatively Labeled Standards for Specialized MS Assays

For laboratories requiring a different isotopic enrichment pattern (e.g., ¹³C labeling on the benzonitrile moiety or combined ¹³C/¹⁵N labeling), this compound serves as a structural template for custom synthesis, enabling the development of bespoke internal standards tailored to specific analytical challenges or instrument configurations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.